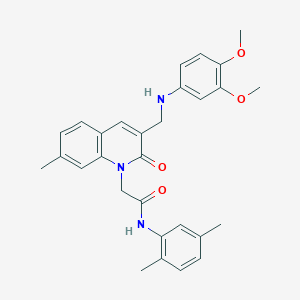

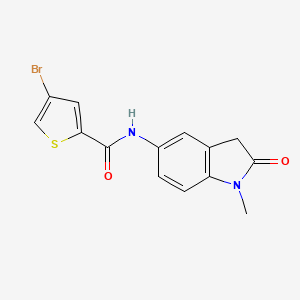

4-bromo-N-(1-methyl-2-oxoindolin-5-yl)thiophene-2-carboxamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound “4-bromo-N-(1-methyl-2-oxoindolin-5-yl)thiophene-2-carboxamide” is a derivative of 2-oxoindoline . It’s part of a series of novel compounds designed and synthesized for the purpose of activating procaspase-3 . These compounds have shown notable cytotoxicity toward human cancer cell lines .

Mécanisme D'action

Target of Action

The primary targets of this compound are caspase-3 enzymes . Caspase-3, known as the executioner caspase, is one of the key enzymes regulating apoptosis responses .

Mode of Action

The compound is designed to activate procaspase-3 . It interacts with caspase-3 enzymes, leading to their activation. This activation triggers a cascade of biochemical reactions that ultimately lead to apoptosis, or programmed cell death .

Biochemical Pathways

The compound affects the apoptotic pathways . These pathways involve a series of biochemical reactions that lead to changes in the cell cycle and induce apoptosis . The compound’s action on caspase-3 plays a crucial role in both extrinsic and intrinsic pathways of the apoptotic machine .

Result of Action

The compound shows notable cytotoxicity toward human cancer cell lines: colon cancer SW620, prostate cancer PC-3, and lung cancer NCI-H23 . It induces late cellular apoptosis and accumulates cells in the S phase of the cell cycle . This leads to the death of cancer cells and prevents their proliferation .

Avantages Et Limitations Des Expériences En Laboratoire

4-bromo-N-(1-methyl-2-oxoindolin-5-yl)thiophene-2-carboxamide has several advantages for lab experiments. It is a small molecule that can easily penetrate cell membranes and has good bioavailability. It has also been shown to have low toxicity in preclinical studies. However, one limitation of this compound is its limited solubility in water, which may affect its efficacy in vivo.

Orientations Futures

There are several future directions for the research and development of 4-bromo-N-(1-methyl-2-oxoindolin-5-yl)thiophene-2-carboxamide. In cancer research, further studies are needed to determine the efficacy of this compound in different types of cancer and to identify potential combination therapies. In inflammation research, further studies are needed to determine the optimal dosing and duration of treatment with this compound. In neurological research, further studies are needed to determine the potential applications of this compound in the treatment of various neurodegenerative diseases.

Méthodes De Synthèse

The synthesis of 4-bromo-N-(1-methyl-2-oxoindolin-5-yl)thiophene-2-carboxamide involves the reaction of 4-bromo-thiophene-2-carboxylic acid with N-(1-methyl-2-oxoindolin-5-yl)amine in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) or N,N'-diisopropylcarbodiimide (DIC). The reaction is carried out in a suitable solvent such as dimethylformamide (DMF) or dimethylacetamide (DMAc) under reflux conditions. The resulting product is then purified by column chromatography to obtain pure this compound.

Applications De Recherche Scientifique

4-bromo-N-(1-methyl-2-oxoindolin-5-yl)thiophene-2-carboxamide has been extensively studied for its potential therapeutic applications in various diseases such as cancer, inflammation, and neurological disorders. In cancer research, this compound has been shown to inhibit the growth of tumor cells by targeting the bromodomain and extra-terminal domain (BET) proteins. BET proteins are involved in the regulation of gene expression and their inhibition has been shown to have anti-cancer effects.

In inflammation research, this compound has been shown to inhibit the production of pro-inflammatory cytokines such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-alpha). This suggests that this compound may have potential applications in the treatment of inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease.

In neurological research, this compound has been shown to enhance the differentiation of neural stem cells into neurons. This suggests that this compound may have potential applications in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.

Propriétés

IUPAC Name |

4-bromo-N-(1-methyl-2-oxo-3H-indol-5-yl)thiophene-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11BrN2O2S/c1-17-11-3-2-10(4-8(11)5-13(17)18)16-14(19)12-6-9(15)7-20-12/h2-4,6-7H,5H2,1H3,(H,16,19) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LSRLDJMVZRYMSC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=O)CC2=C1C=CC(=C2)NC(=O)C3=CC(=CS3)Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11BrN2O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

351.22 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Ethyl 5-[(4-chloro-3-nitrophenyl)sulfonyl-phenoxycarbonylamino]-2-methyl-1-benzofuran-3-carboxylate](/img/structure/B2784900.png)

![N-(2-phenylethyl)-5-[(phenylsulfanyl)methyl]furan-2-carboxamide](/img/structure/B2784901.png)

![N-(2-chloro-4-methylphenyl)-2-[(6-ethyl-5,5-dioxido-6H-pyrimido[5,4-c][2,1]benzothiazin-2-yl)thio]acetamide](/img/structure/B2784910.png)

![(2E)-2-[4-(1,3-benzodioxol-5-yl)-1,3-thiazol-2-yl]-3-[(3-chlorophenyl)amino]prop-2-enenitrile](/img/structure/B2784913.png)

![N-[2-(3,4-dimethoxyphenyl)ethyl]-3-[4-oxo-2-[(2-oxo-2-pyrrolidin-1-ylethyl)thio]quinazolin-3(4H)-yl]propanamide](/img/structure/B2784918.png)

![N-(2-methoxyphenyl)-2-[1-[(4-methoxyphenyl)methyl]imidazol-2-yl]sulfanylacetamide](/img/structure/B2784920.png)